molecular formula C27H31N3O2 B2359815 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1005305-46-3

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2359815
CAS No.: 1005305-46-3
M. Wt: 429.564
InChI Key: IAIFWMWIKBLFOB-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C27H31N3O2 and its molecular weight is 429.564. The purity is usually 95%.
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Scientific Research Applications

Structural Studies on Co-crystals and Salts of Quinoline Derivatives

Structural analysis of co-crystals and salts containing quinoline derivatives with amide bonds reveals insights into molecular interactions and crystal geometries. The study by Karmakar et al. (2009) explored co-crystals of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, highlighting the importance of aromatic diols in forming hydrated co-crystals with unique molecular arrangements. Such structural studies are crucial for understanding molecular interactions, which can inform the design of new materials and drugs (Karmakar, Kalita, & Baruah, 2009).

Applications in Antimicrobial Agents

Research into indole derivatives, similar in structure to the queried compound, has shown potential antimicrobial applications. For instance, Debnath and Ganguly (2015) synthesized a series of (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and evaluated them as antimicrobial agents. Some derivatives exhibited promising antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial treatments (Debnath & Ganguly, 2015).

Chemistry and Synthetic Utility of Acetals

Another aspect of research related to the chemical functionalities of compounds with dimethylamino groups is their application in synthetic chemistry. Hanessian and Moralioglu (1972) studied the reaction of N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals with vicinal cis-diols, demonstrating their utility as temporary protecting groups. This research highlights the versatility of dimethylamino-containing compounds in facilitating selective chemical transformations, which is crucial for synthetic strategies in organic chemistry (Hanessian & Moralioglu, 1972).

Optimization of Chemical Functionalities for Allosteric Modulation

Khurana et al. (2014) focused on optimizing the chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). The study identified key structural requirements that significantly impact binding affinity and cooperativity, showcasing the potential of indole derivatives in the development of novel therapeutics targeting the CB1 receptor (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c1-20-8-4-7-11-26(20)32-19-27(31)28-18-25(22-12-14-23(15-13-22)29(2)3)30-17-16-21-9-5-6-10-24(21)30/h4-15,25H,16-19H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIFWMWIKBLFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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